![molecular formula C22H36N4O2 B5653867 1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane](/img/structure/B5653867.png)
1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategies like intramolecular 1,3-dipolar cycloadditions for preparing pyrrolidines, piperidines, and azepanes, showcasing the versatility of these approaches in constructing complex cyclic structures (Würdemann & Christoffers, 2014). Additionally, the synthesis of cyclic amines from ω-amino fatty acids using iron catalysis highlights a method for efficiently generating azepane derivatives among others, pointing to the utility of metal-catalyzed reactions in synthesizing complex organic compounds (Wei et al., 2019).
Molecular Structure Analysis
Studies on molecular structure often involve X-ray diffraction to elucidate the arrangement of atoms within a compound. For example, research on related azepane derivatives reveals the potential for complex hydrogen bonding patterns, which can significantly influence the compound's physical and chemical behaviors (Balderson et al., 2007).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions can be studied to understand their chemical behaviors. For instance, the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with phthalaldehydes under mild conditions produces novel fused tricyclic azepine derivatives, highlighting the synthetic utility of these reactions in generating complex molecular architectures (Pan et al., 2011).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments. While specific data on the compound may not be available, studies on related compounds provide valuable insights. For instance, crystal structure analysis of enaminones reveals the impact of hydrogen bonding on solid-state arrangements, which can influence solubility and melting points (Balderson et al., 2007).
properties
IUPAC Name |
1-(azepan-1-yl)-4-[3-(1-butylimidazol-2-yl)piperidin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c1-2-3-13-25-17-12-23-22(25)19-9-8-16-26(18-19)21(28)11-10-20(27)24-14-6-4-5-7-15-24/h12,17,19H,2-11,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLAHTGWJNFECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)CCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane |
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